![molecular formula C7H13Cl2N3O B2831619 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride CAS No. 2094151-30-9](/img/structure/B2831619.png)
2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride
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Description
2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O and a molecular weight of 226.10 . It is used for research purposes and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride can be represented by the SMILES notation: COC1=NC=C(C=N1)CCN.Cl.Cl . This indicates that the compound contains a methoxy group (OCH3) and an ethan-1-amine group (CCN) attached to a pyrimidine ring .Safety and Hazards
The safety information for 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Related compounds such as 2-pyridylethylamine are known to act as histamine agonists, specifically for the h1 subtype
Mode of Action
If it acts similarly to 2-pyridylethylamine, it may interact with histamine receptors, leading to a variety of physiological responses .
Biochemical Pathways
If it acts as a histamine agonist, it could potentially influence pathways related to inflammation, gastric acid secretion, and neurotransmission .
Result of Action
If it acts as a histamine agonist, it could potentially cause a variety of physiological responses, including vasodilation, increased vascular permeability, and stimulation of sensory nerve endings .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride . .
properties
IUPAC Name |
2-(2-methoxypyrimidin-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-11-7-9-4-6(2-3-8)5-10-7;;/h4-5H,2-3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUOGVFVLQJFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyrimidin-5-yl)ethan-1-amine dihydrochloride |
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